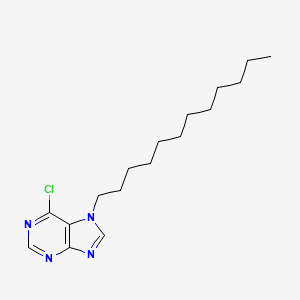

6-Chloro-7-dodecyl-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

68180-25-6 |

|---|---|

Molecular Formula |

C17H27ClN4 |

Molecular Weight |

322.9 g/mol |

IUPAC Name |

6-chloro-7-dodecylpurine |

InChI |

InChI=1S/C17H27ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-22-14-21-17-15(22)16(18)19-13-20-17/h13-14H,2-12H2,1H3 |

InChI Key |

FJCBTPPWURCTFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1C=NC2=C1C(=NC=N2)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6 Chloro 7 Dodecyl 7h Purine Analogues

Influence of N-Alkyl Chain Length and Branching on Biological Activity

The alkyl substituent at the N7 position of the purine (B94841) ring plays a pivotal role in modulating the molecule's physicochemical properties, which in turn affects its biological activity. The length and branching of this alkyl chain are critical determinants of the compound's lipophilicity and its ability to interact with biological membranes and target proteins.

Impact of Dodecyl Chain on Lipophilicity and Cellular Uptake

The dodecyl group, a twelve-carbon alkyl chain, significantly increases the lipophilicity of the 6-chloropurine (B14466) core. Lipophilicity, often quantified by the partition coefficient (logP), is a key factor governing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. sailife.com An optimal logP value is crucial for a compound to effectively traverse cellular membranes and reach its intracellular target. acdlabs.com For a compound intended for oral administration, a logP value of less than 5 is generally considered favorable according to Lipinski's Rule of 5. sailife.com

To illustrate the effect of alkyl chain length on lipophilicity, the following table presents calculated logP (cLogP) values for a series of N-alkylated 6-chloropurines.

| Compound | Alkyl Chain | cLogP |

| 6-Chloro-7-methyl-7H-purine | Methyl | 1.2 |

| 6-Chloro-7-ethyl-7H-purine | Ethyl | 1.7 |

| 6-Chloro-7-propyl-7H-purine | Propyl | 2.2 |

| 6-Chloro-7-hexyl-7H-purine | Hexyl | 3.7 |

| 6-Chloro-7-dodecyl-7H-purine | Dodecyl | 6.7 |

| Note: cLogP values are estimations and can vary depending on the algorithm used. The trend, however, demonstrates a clear increase in lipophilicity with longer alkyl chains. |

Comparative Analysis of N7-Alkyl vs. N9-Alkyl Purine Derivatives

The position of the alkyl substituent on the purine ring, either at the N7 or N9 position, has a profound impact on the molecule's biological activity and chemical properties. While N9-substituted purines are more commonly studied and often thermodynamically more stable, N7-isomers exhibit distinct biological activities and are of significant interest. nih.gov

Direct alkylation of 6-chloropurine often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product. acs.org However, regioselective synthesis methods have been developed to favor the formation of the N7 isomer. nih.gov From a biological perspective, N7-alkylated purines have been reported to possess antiviral, anticancer, and cytotoxic activities. nih.gov

A key difference between N7- and N9-alkylated 6-chloropurines lies in their chemical stability. The N7-isomers, such as this compound, are generally less stable than their N9-counterparts, particularly in the presence of acids. acs.org This differential stability can be a crucial factor in their mechanism of action and metabolic fate. Spectroscopic techniques, such as 13C NMR, can be used to distinguish between the N7 and N9 isomers based on the chemical shifts of the purine ring carbons. acs.org

Role of Substituents at C2 and C6 on Target Interaction and Efficacy

Halogen Atom (Chlorine) at C6 and its Contribution to Reactivity

The chlorine atom at the C6 position of the purine ring is a key functional group that significantly influences the molecule's chemical reactivity. The electron-withdrawing nature of the chlorine atom makes the C6 carbon electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions. chemistrysteps.commasterorganicchemistry.com This reactivity is fundamental to the synthesis of a wide array of 6-substituted purine analogues, where the chlorine acts as a leaving group and is displaced by various nucleophiles such as amines, thiols, and alcohols. nih.govbyu.edu

The reactivity of 6-chloropurines in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. byu.edu This chemical handle allows for the introduction of diverse functional groups at the C6 position, enabling the exploration of a broad chemical space in the search for compounds with improved biological activity.

Effect of Aromatic and Heterocyclic Moieties at C2 and C6 on Biological Potency

The introduction of aromatic and heterocyclic substituents at the C2 and C6 positions of the purine core can significantly enhance biological potency by providing additional binding interactions with the target protein. These moieties can engage in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and hydrophobic interactions, leading to increased affinity and efficacy.

For instance, the synthesis of 6-arylpurines via the reaction of 6-chloropurines with activated aromatic compounds has been reported to yield compounds with potential biological applications. nih.gov The nature and substitution pattern of the aromatic or heterocyclic ring can have a dramatic effect on the biological activity.

The following table provides examples of how different substituents at the C6 position of the purine ring can influence cytotoxic activity against a cancer cell line.

| Compound | C6-Substituent | Cytotoxic Activity (IC50, µM) |

| 1 | -Cl | > 100 |

| 2 | -NH-Cyclohexyl | 25 |

| 3 | -S-Phenyl | 15 |

| 4 | -O-Benzyl | 40 |

| Note: This data is illustrative and represents a hypothetical trend based on general SAR principles for purine derivatives. |

Stereochemical Aspects of Purine Derivatives and Bioactivity

Stereochemistry plays a crucial role in the biological activity of many drug molecules, as biological targets such as enzymes and receptors are often chiral and exhibit stereoselective binding. mdpi.com In the context of purine derivatives, the introduction of chiral centers can lead to enantiomers or diastereomers with significantly different pharmacological profiles.

While this compound itself is achiral, the introduction of chiral substituents, for example, at the N-alkyl chain or at the C2 or C6 positions, would result in stereoisomers. It is well-established in purine chemistry, particularly with nucleoside analogues, that the stereochemistry of the sugar moiety dramatically influences biological activity. Although not a nucleoside, the principle of stereoselective interactions with biological targets remains relevant for chiral derivatives of this compound.

For example, studies on chiral N-aroyl-N'-arylureas have demonstrated that lipophilicity and geometrical features are key determinants of their biological activity. researchgate.net Similarly, the antiproliferative activity of optically pure aryl-substituted purines has been shown to be dependent on the stereochemistry of the side chain. nih.gov These findings underscore the importance of considering stereochemical aspects in the design and development of novel purine-based therapeutic agents.

Lack of Specific Research Data Prevents Analysis of Pharmacophore Features for this compound Analogues

The development of a pharmacophore model, which is a crucial step in understanding the SAR, requires a set of molecules with known biological activities. This model helps to identify the essential spatial arrangement of chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are necessary for a compound to interact with a specific biological target and elicit a response.

General studies on 7-alkyl-6-chloropurines indicate that the nature of the substituent at the N7 position can significantly influence the compound's biological profile, including cytotoxic and antiviral activities. The alkyl chain length and its hydrophobicity are expected to play a critical role in target binding and cell permeability. However, without specific activity data for a series of this compound analogues, it is not possible to construct a detailed and accurate pharmacophore model or to provide specific research findings and data tables as requested.

Further research, including the synthesis and biological evaluation of a focused library of this compound analogues, is necessary to elucidate the specific structural requirements for enhanced activity and to develop a predictive pharmacophore model for this class of compounds.

Biological Activities and Mechanistic Pathways of 6 Chloro 7 Dodecyl 7h Purine Derivatives

In Vitro Antiproliferative and Cytostatic Activities

The antitumor potential of 6-chloropurine (B14466) derivatives has been extensively evaluated through in vitro assays that measure their ability to inhibit the growth (cytostatic) or kill (cytotoxic) cancer cells.

Substituted 6-chloropurine analogs have demonstrated broad-spectrum antiproliferative activity against a diverse panel of human cancer cell lines. Studies show that these compounds can achieve micromolar to sub-micromolar efficacy, comparable to some established chemotherapeutic drugs. For instance, a series of novel 6-chloropurine nucleosides were shown to be cytotoxic against human melanoma, lung carcinoma, ovarian carcinoma, and colon adenocarcinoma cell lines, with GI50 values in the micromolar range. nih.gov

The cytotoxic effects of various purine (B94841) derivatives have been documented across multiple cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG2) cancer cells. ekb.egnih.gov For example, a ciprofloxacin (B1669076) chalcone (B49325) hybrid demonstrated significant, concentration-dependent reduction in the viability of HepG2 and MCF-7 cells. nih.gov Similarly, other pyrimidine (B1678525) and purine analogs have shown potent activity against HeLa and HCT116 cell lines. ekb.eg While specific data for the 6-Chloro-7-dodecyl-7H-purine derivative is not extensively detailed in all listed cell lines, the consistent antitumor activity of the 6-chloropurine scaffold suggests its potential as a foundational structure for developing potent anticancer agents.

Interactive Table: Antiproliferative Activity of Purine Derivatives Against Human Cancer Cell Lines The table below summarizes the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values for representative purine analogs across various cancer cell lines. Note: Data is for structurally related compounds, not exclusively this compound.

| Compound Class | Cell Line | Activity (IC50/GI50) |

| 6-Chloropurine Nucleoside | Human Melanoma | Micromolar Range nih.gov |

| 6-Chloropurine Nucleoside | Lung Carcinoma | Micromolar Range nih.gov |

| 6-Chloropurine Nucleoside | Ovarian Carcinoma | Micromolar Range nih.gov |

| Ciprofloxacin Chalcone Hybrid | HepG2 (Liver) | 5.6 µg/mL (48h) nih.gov |

| Ciprofloxacin Chalcone Hybrid | MCF-7 (Breast) | Not specified |

| Thienopyrimidine Derivative | HCT116 (Colon) | Potent Activity ekb.eg |

| Thienopyrimidine Derivative | HeLa (Cervical) | Potent Activity ekb.eg |

A critical aspect of cancer therapeutic development is selectivity—the ability of a compound to target cancer cells while sparing normal, healthy cells. Several studies on purine analogs have included evaluations against non-neoplastic cell lines to determine their therapeutic index. For example, some purine derivatives have been tested against normal human fibroblast cell lines like MRC-5, which is derived from normal lung tissue. coriell.org The goal is to identify compounds with a high selectivity index, meaning they are significantly more toxic to cancer cells than to normal cells. Research on certain 6-alkoxy purine analogs has focused on identifying compounds with superior potency and cell selectivity, highlighting the importance of this profiling in drug discovery. nih.govresearchgate.net

Interactive Table: Selectivity Profile of Representative Antitumor Compounds This table illustrates the concept of selectivity by comparing the cytotoxic concentrations in cancer cell lines versus non-neoplastic cell lines for representative compounds.

| Compound Class | Cancer Cell Line | IC50 (Cancer) | Non-Neoplastic Cell Line | IC50 (Normal) | Selectivity Index (SI) |

| Chalcone Derivative 1C | A2780 (Ovarian) | 6.59 µmol/L | MCF-10A (Breast Epithelial) | 36.54 µmol/L | ~5.5 nih.gov |

| Chalcone Derivative 1C | A2780cis (Ovarian) | 6.98 µmol/L | MCF-10A (Breast Epithelial) | 36.54 µmol/L | ~5.2 nih.gov |

Investigation of Antitumour Mechanisms

Understanding the molecular mechanisms by which 6-chloropurine derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research has primarily focused on their ability to induce programmed cell death (apoptosis) and disrupt the cell division cycle.

A primary mechanism of action for many 6-chloropurine derivatives is the induction of apoptosis. nih.gov Apoptosis is a highly regulated process of programmed cell death characterized by specific biochemical events, including the activation of a cascade of enzymes called caspases and the fragmentation of DNA. nih.govnih.gov

Studies on 6-chloropurine nucleosides have confirmed their ability to induce apoptosis in cancer cells. nih.govresearchgate.net This process often involves the activation of "executioner" caspases, such as caspase-3 and caspase-7, which are responsible for cleaving key cellular proteins and dismantling the cell. nih.gov The cleavage of these caspases is a hallmark of apoptosis. nih.gov Another key indicator of apoptosis is the fragmentation of genomic DNA into a characteristic "ladder" pattern when analyzed by gel electrophoresis, a result of endonuclease activation that cleaves DNA between nucleosomes. abcam.comresearchgate.net Investigations into various purine analogs have successfully demonstrated both caspase activation and DNA fragmentation, confirming their pro-apoptotic capabilities. nih.govresearchgate.net

In addition to inducing apoptosis, 6-chloropurine derivatives can inhibit cancer cell proliferation by interfering with the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Disrupting this process can halt tumor growth.

Several studies have demonstrated that 6-chloropurine analogs can cause cell cycle arrest, particularly at the G2/M phase checkpoint. nih.govresearchgate.net This phase is the final checkpoint before a cell enters mitosis (M phase). Arrest at this stage prevents damaged cells from dividing. For example, treatment of cancer cells with certain 6-chloropurine nucleosides led to a significant accumulation of cells in the G2/M phase. nih.gov This effect is often associated with the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which control progression through the cell cycle. frontiersin.org The ability to induce G2/M arrest is a significant antitumor mechanism shared by many effective chemotherapeutic agents. nih.govmdpi.com

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. However, its aberrant activation is implicated in the development and progression of several cancers. The key components of this pathway include the receptor Patched (PTCH) and the glioma-associated oncogene (GLI) family of transcription factors, particularly GLI1. nih.gov In many tumors, constitutive activation of the Hh/GLI pathway leads to the expression of target genes that promote cell proliferation and survival. nih.gov

Therefore, downregulation of this pathway, specifically targeting the expression of PTCH1 and GLI1, is a promising strategy for cancer therapy. researchgate.net While the modulation of the Hedgehog pathway is a known antitumor mechanism, specific studies detailing the direct downregulation of PTCH and GLI1 by this compound derivatives are not extensively documented in the currently reviewed literature. However, research into other molecular entities has shown that inhibiting pathways that cross-talk with Hh/GLI signaling can lead to decreased GLI1 expression, suggesting a potential area for future investigation for purine-based compounds. mdpi.com

Anti-Infective Properties (e.g., Antitubercular Activity against Mycobacterium tuberculosis)

Substituted purine analogs have been a subject of investigation for their potential as antimycobacterial agents. The structural features of these compounds play a critical role in their activity against Mycobacterium tuberculosis.

Specificity Against Mycobacterial Strains vs. Gram-Positive/Negative Bacteria

Studies on purine derivatives have indicated a notable specificity for mycobacterial species over other types of bacteria. For instance, a series of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines were evaluated against a panel of Gram-positive and Gram-negative bacteria and were found to be inactive, suggesting a selective mechanism of action against mycobacteria. This specificity is a desirable trait for developing targeted therapies that can avoid the broad-spectrum effects that contribute to antibiotic resistance. While direct comparative data for this compound is not extensively detailed, the established trend within the broader purine class suggests a focused antimycobacterial profile.

Inhibition of Essential Mycobacterial Enzymes (e.g., DprE1)

A key molecular target for several antitubercular purine derivatives is decaprenylphosphoryl-β-D-ribose oxidase (DprE1). This enzyme is essential for the biosynthesis of the mycobacterial cell wall, making it a validated target for drug development. Research has demonstrated that certain 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines exert their antimycobacterial effect by inhibiting DprE1. The mechanism involves mutations in the dprE1 gene (Rv3790) conferring resistance to these compounds, confirming the on-target activity. Molecular modeling and radiolabeling experiments have further elucidated the interaction between these purine analogs and the DprE1 enzyme.

Kinase Inhibition Profiles

The purine scaffold is a well-established pharmacophore for the development of kinase inhibitors, owing to its structural similarity to the adenosine (B11128) triphosphate (ATP) molecule. Modifications at various positions of the purine ring can impart potency and selectivity against different kinases.

Targeting Cyclin-Dependent Kinases (CDK)

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Various purine derivatives have been developed as CDK inhibitors. Structure-activity relationship (SAR) studies on 2,6,9-trisubstituted purines have shown that modifications at these positions can lead to potent inhibition of CDKs. While specific inhibitory data for this compound against a panel of CDKs is not available, the general principle of purine-based CDK inhibition suggests that substitutions at the N7 position, such as the dodecyl group, could influence binding affinity and selectivity within the CDK family.

Inhibition of Src and VEGFR2 Kinases

Src family kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are important targets in oncology due to their roles in cell signaling, proliferation, and angiogenesis. Novel 2,6,9-trisubstituted purines have been designed as inhibitors of Src tyrosine kinase. These efforts have highlighted the feasibility of modifying the purine core to achieve potent and selective inhibition of this kinase family. The influence of a long alkyl chain at the N7 position on Src or VEGFR2 inhibition would require specific enzymatic assays to be determined.

Other Reported Biological Activities (e.g., Anti-Alzheimer's potential related to BChE inactivation)

Beyond anti-infective and anticancer applications, purine derivatives have shown potential in other therapeutic domains, including neurodegenerative diseases. N7-substituted purines have been noted for their interesting biological activities, including the inhibition of butyrylcholinesterase (BChE). BChE is a therapeutic target in Alzheimer's disease, as its inhibition can help to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The exploration of N7-alkylated purines has opened avenues for discovering compounds with potential neuroprotective effects. The dodecyl group in this compound represents a lipophilic substituent that could potentially influence the interaction of the purine core with the active site of BChE, though specific inhibitory concentrations have yet to be reported.

Computational and Cheminformatic Approaches in Purine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules, thereby guiding medicinal chemistry efforts.

Two-dimensional QSAR (2D-QSAR) models are the simplest form of QSAR, correlating biological activity with 2D molecular descriptors that can be calculated from the chemical structure. These descriptors can include physicochemical properties such as molecular weight, logP (lipophilicity), molar refractivity, and topological indices that describe molecular shape and branching.

For purine (B94841) derivatives, 2D-QSAR studies have been successfully employed to predict their inhibitory activity against various biological targets. For instance, a study on substituted purine analogs as c-Src tyrosine kinase inhibitors developed a 2D-QSAR model with good predictive capability. researchgate.net The model indicated that descriptors like the SsCH3E-index (a measure of the electronic influence of methyl groups), H-Donor Count, and T_2_Cl_3 (a topological descriptor) were significant in determining the inhibitory activity. researchgate.net Such models provide valuable insights into the structural requirements for activity and can be used to screen virtual libraries of purine derivatives to identify promising candidates for synthesis and biological evaluation.

A typical 2D-QSAR model can be represented by a linear equation, such as:

pIC50 = β0 + β1(descriptor1) + β2(descriptor2) + ... + βn(descriptorn)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β values are the coefficients for each descriptor. The statistical quality of the model is assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set. researchgate.net A robust 2D-QSAR model for a series of purine derivatives might yield the following statistical parameters:

| Parameter | Value | Description |

| r² | 0.8319 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| q² | 0.7550 | A measure of the predictive ability of the model, determined by cross-validation. |

| pred_r² | 0.7983 | The predictive ability of the model for an external set of compounds not used in model generation. |

This interactive table is based on data from a 2D-QSAR study on substituted purine derivatives as c-Src tyrosine kinase inhibitors. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules and their interaction fields. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.gov

In a 3D-QSAR study, a set of structurally related compounds are aligned based on a common scaffold. The aligned molecules are then placed in a 3D grid, and at each grid point, steric and electrostatic interaction energies (in CoMFA) or similarity indices (in CoMSIA) are calculated using a probe atom. These values are then correlated with the biological activity using partial least squares (PLS) regression to generate a 3D-QSAR model.

The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, in a study of purine-based Bcr-Abl inhibitors, CoMFA and CoMSIA models were developed to guide the design of new analogs. mdpi.com The contour maps from these models could indicate that bulky, electron-donating groups at a specific position on the purine ring would enhance inhibitory activity, while electronegative groups in another region would be detrimental.

A comparison of CoMFA and CoMSIA models for a series of purine-based inhibitors might yield the following statistical results:

| Model | q² | r² | r²_test | Field Contributions |

| CoMFA-SE | 0.576 | - | 0.863 | Steric and Electrostatic |

| CoMSIA-SEH | 0.637 | - | 0.842 | Steric, Electrostatic, and Hydrophobic |

This interactive table is based on data from a 3D-QSAR study on purine scaffold-based Bcr-Abl inhibitors. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nepjol.info This technique is crucial for understanding the molecular basis of ligand recognition and for virtual screening of large compound libraries to identify potential drug candidates.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. Each of these "poses" is then scored based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is predicted to be the most stable binding mode.

For a compound like 6-Chloro-7-dodecyl-7H-purine, molecular docking could be used to predict its binding mode within the active site of a target kinase, for example. The docking results would reveal the specific orientation of the purine ring, the chloro substituent, and the dodecyl chain within the binding pocket. The predicted binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the ligand's potency. In a study of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are purine analogs, docking scores were used to predict their inhibitory activity against cyclin-dependent kinases (CDKs). tpcj.orgresearchgate.net

The following table shows hypothetical docking scores and key interactions for a series of purine derivatives against a target protein:

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog 1 | -12.5 | Leu83, His84 |

| Analog 2 | -10.3 | Lys48, Val33 |

| Analog 3 | -9.8 | Tyr374 |

This interactive table is based on data from molecular docking studies of purine analogs. tpcj.orgmdpi.com

One of the most valuable outcomes of molecular docking is the identification of key amino acid residues in the target protein that are involved in ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking. For instance, a docking study of substituted purines as histamine (B1213489) H3 receptor ligands revealed that the N-7 of the purine ring forms a crucial hydrogen bond with Tyr374, which is important for enhancing binding affinity. mdpi.com

By understanding these key interactions, medicinal chemists can design new analogs with modifications that enhance binding to the target. For example, if a hydrogen bond with a specific residue is found to be critical, a new molecule can be designed to optimize this interaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. nih.gov This technique is used to study the conformational flexibility of ligands and proteins, as well as the stability of ligand-protein complexes.

An MD simulation begins with an initial set of coordinates for all atoms in the system, typically obtained from X-ray crystallography, NMR spectroscopy, or a molecular docking study. The forces on each atom are then calculated using a force field, and Newton's equations of motion are used to predict the positions and velocities of the atoms at a subsequent point in time. This process is repeated for millions of steps, generating a trajectory that describes the evolution of the system over time.

For a compound like this compound, MD simulations could be used to study the conformational flexibility of the dodecyl chain and its impact on binding to a target protein. The simulation could reveal whether the long alkyl chain adopts a specific conformation within a hydrophobic pocket or remains flexible.

MD simulations are also used to assess the stability of a ligand-protein complex predicted by molecular docking. By running a simulation of the complex, researchers can observe whether the ligand remains stably bound in its initial pose or if it dissociates or adopts a different binding mode. The root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation is often used as a measure of binding stability. A stable complex will typically exhibit a low and stable RMSD value.

Furthermore, MD simulations can provide insights into the allosteric regulation of proteins and the mechanism of action of noncompetitive inhibitors. nih.gov For example, a simulation might show how the binding of a purine derivative to an allosteric site induces a conformational change in the protein that affects the active site.

In Silico Screening and Virtual Library Design for Novel Purine Derivatives

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process is particularly valuable in purine research due to the versatility of the purine core, which can be substituted at multiple positions (e.g., C2, C6, C8, and N9) to generate vast and diverse chemical libraries. researchgate.net

The design of a virtual library of purine derivatives often begins with a core scaffold, such as 6-chloropurine (B14466), which serves as a versatile intermediate for further chemical modifications. mdpi.com For a compound like This compound , the 6-chloro group and the N7-dodecyl chain represent specific substitutions on this purine core. A virtual library can be constructed by systematically varying the substituents at different positions of the purine ring. For instance, the dodecyl group at the N7 position could be replaced with other alkyl or aryl groups, while the chloro group at the C6 position could be substituted with various amines, thiols, or other functional groups.

The process involves several key steps:

Scaffold Selection: A known active purine scaffold or a privileged purine structure is chosen as the starting point.

Building Block Enumeration: A diverse set of chemical building blocks (reagents) is selected for virtual synthesis. These can be chosen based on commercial availability, synthetic feasibility, or desired physicochemical properties.

Virtual Synthesis: Using computational algorithms, the building blocks are "reacted" with the purine scaffold to generate a large, structurally diverse virtual library of novel derivatives.

Filtering and Refinement: The virtual library is often filtered to remove compounds with undesirable properties (e.g., poor drug-likeness as predicted by Lipinski's rule of five) or those that are synthetically unfeasible. tpcj.org

Docking and Scoring: The refined virtual library is then screened against the three-dimensional structure of a biological target. nih.gov Molecular docking programs predict the binding pose and affinity of each molecule in the target's active site, and a scoring function ranks the compounds based on their predicted binding energy.

This approach allows researchers to prioritize a smaller, more manageable number of promising compounds for actual chemical synthesis and biological testing, significantly accelerating the hit-to-lead optimization process. drugdesign.org For example, a virtual library based on a 2,6,9-trisubstituted purine scaffold was designed to identify potent inhibitors of Stat3, a key protein in cancer signaling. acs.org

Table 1: Example of a Virtual Library Design Based on a 6-Chloro-7-Substituted-Purine Scaffold

| Scaffold | Position | R Group Substituents | Generated Virtual Compounds |

| 6-Chloropurine | N7 | -Dodecyl (as in this compound) | Compound A |

| -Hexyl | Compound B | ||

| -Benzyl | Compound C | ||

| -Cyclohexyl | Compound D |

This is an interactive, simplified representation of a virtual library design concept.

Pharmacophore Elucidation and Hypothesis Generation

Pharmacophore modeling is a powerful computational method that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a biological response. nih.gov This "pharmacophore hypothesis" serves as a 3D query to screen compound databases for novel molecules that fit the model, even if they have different underlying chemical scaffolds. tandfonline.com

The process of pharmacophore elucidation can be approached in two primary ways:

Ligand-Based Pharmacophore Modeling: This method is used when the 3D structure of the target is unknown. It relies on a set of known active molecules. By aligning these molecules and identifying their common chemical features, a consensus pharmacophore is generated. nih.gov

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a pharmacophore model can be derived directly from the key interactions observed between the protein and a bound ligand in the active site. nih.govfrontiersin.org

For purine derivatives, pharmacophore models are crucial for understanding their structure-activity relationships (SAR). For instance, a study on purine-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2) utilized a 3D-pharmacophore model to guide the design of new, potent compounds. nih.gov Similarly, a pharmacophore model for Stat3 inhibitors was derived from known active compounds, which led to the identification of the 2,6,9-trisubstituted purine scaffold as a promising new class of inhibitors. acs.org

A typical pharmacophore hypothesis for a purine-based kinase inhibitor might include:

A hydrogen bond acceptor feature corresponding to one of the purine ring's nitrogen atoms.

A hydrogen bond donor feature from an exocyclic amine group.

A hydrophobic or aromatic feature representing a substituent that fits into a hydrophobic pocket of the enzyme's active site.

Table 2: Key Features of a Hypothetical Pharmacophore Model for a Purine-Based Inhibitor

| Feature Type | Description | Potential Corresponding Group on Purine Scaffold |

| Hydrogen Bond Acceptor (HBA) | A Lewis basic atom capable of accepting a hydrogen bond. | N1 or N3 of the purine ring |

| Hydrogen Bond Donor (HBD) | A functional group capable of donating a hydrogen bond. | Amino group at C6 |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The purine ring itself or an aryl substituent |

| Hydrophobic (HY) | A non-polar group that interacts favorably with non-polar residues. | The dodecyl chain of This compound |

Once a pharmacophore model is developed and validated, it can be used as a filter in virtual screening campaigns to rapidly identify diverse molecules from large databases that are likely to be active. frontiersin.org This approach is not only useful for finding new hits but also for "scaffold hopping"—finding new core structures that maintain the key pharmacophoric features but have improved properties such as better selectivity or fewer side effects.

Future Directions and Research Gaps in 6 Chloro 7 Dodecyl 7h Purine Research

Exploration of Novel Synthetic Pathways for Enhanced Regio- and Stereoselectivity

The synthesis of N7-alkylated purines is often complicated by the formation of isomeric mixtures, primarily the thermodynamically more stable N9-alkylated regioisomer. nih.gov Direct alkylation of 6-chloropurine (B14466) typically results in a mixture of N7 and N9 derivatives, necessitating challenging purification steps. nih.gov While methods utilizing Grignard reagents or multi-step protection-alkylation-deprotection sequences can favor the N7 isomer, these are often laborious. nih.gov

A significant research gap is the development of a highly regioselective, efficient, and scalable synthesis for 6-chloro-7-dodecyl-7H-purine. Future research should focus on novel catalytic systems that can direct the long-chain alkylation specifically to the N7 position.

Potential Research Avenues:

Transition-Metal Catalysis: Investigating catalysts that can transiently coordinate with the purine (B94841) ring to sterically or electronically favor N7 alkylation.

Flow Chemistry: Utilizing microfluidic reactors to precisely control reaction parameters (temperature, time, stoichiometry), which can significantly influence regioselectivity.

Enzymatic Synthesis: Exploring the use of engineered enzymes that can catalyze the regioselective alkylation of the purine core.

While the dodecyl chain itself is achiral, future derivatization of this chain could introduce stereocenters. Therefore, developing synthetic routes that allow for stereocontrol will be crucial for studying the structure-activity relationship of more complex analogs.

| Method | Advantages | Disadvantages | Potential for this compound |

|---|---|---|---|

| Direct Alkylation (e.g., with Dodecyl Halide) | Simple, one-step process. | Poor regioselectivity (N7/N9 mixtures). nih.gov | Low, due to expected difficulty in separating long-chain isomers. |

| Lewis Acid Catalysis (e.g., SnCl₄) | Can achieve high N7 regioselectivity for certain alkyl groups (e.g., tert-butyl). nih.govnih.gov | Substrate-dependent; may not be efficient for primary alkyl halides like dodecyl bromide. | Moderate; requires investigation to determine effectiveness with long-chain substrates. |

| Multi-step (Protection/Deprotection) | Unambiguous regioselectivity. nih.gov | Laborious, multi-step, and lower overall yield. nih.gov | High, but lacks efficiency for large-scale synthesis. |

| Microwave-Assisted Synthesis | Reduced reaction times; can influence regioselectivity. ub.edu | Requires specialized equipment; optimization needed. ub.edu | Promising; could enhance reaction rates and potentially favor one isomer. |

Deeper Mechanistic Investigations into Cellular Pathways Modulated by N7-Alkylpurines

Alkylation at the N7 position of guanine (B1146940) is a well-known form of DNA damage. nih.gov N7-alkylguanine adducts can lead to the formation of DNA-protein cross-links, which are highly cytotoxic lesions that can block replication and transcription. nih.gov The large, lipophilic dodecyl group of this compound may confer novel mechanisms of action beyond simple DNA alkylation.

A critical research gap is the lack of understanding of how this compound interacts with cellular components and modulates signaling pathways. Its amphiphilic nature suggests potential interactions with cell membranes or hydrophobic pockets in proteins.

Key Research Questions:

Does the dodecyl chain facilitate intercalation into DNA or interaction with DNA-binding proteins?

How does the compound affect cell membrane integrity and the function of membrane-associated proteins?

Does this compound serve as a substrate for cellular enzymes, leading to metabolic activation or detoxification?

What are the downstream effects on cell cycle progression, apoptosis, and DNA repair pathways following cellular exposure?

Future studies should employ a combination of proteomics, transcriptomics, and metabolomics to build a comprehensive picture of the cellular response to this compound.

Development of Targeted Delivery Systems for Purine-Based Compounds

The therapeutic potential of many purine analogs is limited by poor solubility, off-target toxicity, and unfavorable pharmacokinetic properties. nih.gov The significant lipophilicity imparted by the dodecyl chain in this compound presents both challenges and opportunities for drug delivery. While it may enhance membrane permeability, it could also lead to poor aqueous solubility and non-specific binding to plasma proteins.

There is a clear need to develop targeted delivery systems to enhance the therapeutic index of this compound and its derivatives.

Potential Delivery Strategies:

Lipid-Based Nanocarriers: Encapsulating the compound in liposomes or solid lipid nanoparticles could improve its solubility and circulation time, and allow for passive targeting to tumors via the enhanced permeability and retention (EPR) effect. nih.gov

Polymeric Nanoparticles: Formulations using biodegradable polymers like PLGA have been successful for other purine analogs and could provide sustained release and reduce systemic toxicity. nih.gov

Antibody-Drug Conjugates (ADCs): For cancer applications, conjugating the purine derivative to a monoclonal antibody that targets a tumor-specific antigen would enable highly specific delivery to cancer cells. mdpi.com

Aptamer-Drug Conjugates: DNA or RNA aptamers that bind to specific cell surface receptors can be used to deliver the compound with high precision. nih.gov

Research in this area should focus on creating stable formulations that release the active compound in a controlled manner at the desired site of action.

Combination Therapy Strategies with this compound Derivatives

Combination therapy is a cornerstone of modern cancer treatment, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. wikipedia.org Purine antagonists are often used in combination with other classes of drugs, such as antifolates (e.g., methotrexate) or alkylating agents. nih.govnih.gov

The unique properties of this compound suggest that it could have synergistic effects when combined with other therapeutic agents. However, there is no existing research on such combinations.

Future Research Directions:

Synergy with DNA Damaging Agents: Investigating combinations with drugs that inhibit DNA repair pathways (e.g., PARP inhibitors) could potentiate the cytotoxic effects of DNA lesions induced by the purine derivative.

Combination with Cell Cycle Inhibitors: As purine analogs often interfere with DNA synthesis (S-phase), combining them with drugs that target other phases of the cell cycle (e.g., microtubule inhibitors) could lead to enhanced cell killing. wikipedia.org

Targeted Therapy Combinations: Exploring synergy with inhibitors of specific signaling pathways that are dysregulated in a particular disease (e.g., kinase inhibitors in cancer) could provide a rational basis for combination treatments.

In vitro screening followed by in vivo studies will be essential to identify effective and well-tolerated combination regimens.

Addressing Resistance Mechanisms and Strategies for Overcoming Them

Resistance to purine analogs is a significant clinical challenge. nih.gov Mechanisms can include decreased drug uptake, altered metabolic activation (e.g., downregulation of enzymes like hypoxanthine-guanine phosphoribosyltransferase for thiopurines), increased drug efflux by transporters like P-glycoprotein, and alterations in the drug's target. nih.govnih.gov

For this compound, the mechanisms of potential resistance are completely unknown. Research is needed to anticipate and overcome this challenge.

Key Areas for Investigation:

Role of Efflux Pumps: Determining if the compound is a substrate for ABC transporters and whether resistance can be reversed by efflux pump inhibitors.

Metabolic Pathways: Identifying any enzymes involved in the activation or inactivation of the compound, as their alteration could confer resistance.

Target Modification: If the compound is found to have a specific protein target, investigating whether mutations in that target can lead to resistance.

Developing resistant cell lines in vitro will be a crucial first step to elucidating these mechanisms and testing strategies to circumvent them, such as the use of combination therapies or novel derivatives that are not susceptible to the same resistance pathways.

Broadening the Scope of Biological Targets Beyond Current Focus Areas

The purine scaffold is a privileged structure in medicinal chemistry, with derivatives acting as anticancer agents, antivirals, immunosuppressants, and enzyme inhibitors. researchgate.net For example, purine-based compounds have been developed as potent inhibitors of Janus kinases (JAKs), which are involved in inflammatory diseases. wikipedia.org

The research on this compound should not be limited to its potential as a cytotoxic agent. The long dodecyl chain may enable it to interact with novel biological targets that are not engaged by more polar purine analogs.

Proposed Screening Strategies:

Kinase Profiling: Screening against a broad panel of human kinases to identify potential novel inhibitory activities. The purine ring is a common hinge-binding motif in kinase inhibitors.

Antiviral and Antimicrobial Assays: Evaluating the compound against a diverse range of viruses, bacteria, and fungi.

Receptor Binding Assays: Testing for activity against G-protein coupled receptors (GPCRs) or nuclear receptors, where the lipophilic chain could play a key role in binding.

Metabolic Enzyme Inhibition: Assessing the compound's ability to inhibit enzymes involved in metabolic pathways that are crucial for certain diseases.

A broad, unbiased screening approach could uncover unexpected biological activities and open up entirely new therapeutic avenues for this class of compounds.

| Target Class | Rationale | Potential Therapeutic Area | Examples of Purine-Based Drugs |

|---|---|---|---|

| Protein Kinases (e.g., JAKs) | Purine scaffold mimics the ATP hinge-binding region. wikipedia.org | Oncology, Inflammation, Autoimmune Diseases | Seliciclib (CDK inhibitor) |

| Viral Polymerases/Enzymes | Purine analogs can act as chain terminators or enzyme inhibitors. | Infectious Diseases (Viral) | Acyclovir (B1169), Ganciclovir |

| Phosphodiesterases (PDEs) | Purine ring is structurally similar to endogenous ligands (cAMP, cGMP). | Cardiovascular, Inflammatory, and CNS Disorders | Theophylline |

| Adenosine (B11128) Receptors (GPCRs) | Mimics the endogenous ligand adenosine. | Cardiovascular, Neurological Disorders | Adenosine |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-7-dodecyl-7H-purine, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation of purine precursors. To optimize purity, use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor reaction progress via TLC or HPLC. Post-synthesis, recrystallization in ethanol or acetonitrile can further enhance purity. Ensure rigorous drying under vacuum to remove solvent traces. Structural confirmation requires cross-validation via -NMR (e.g., δ 8.5–8.7 ppm for purine protons) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- -NMR : To confirm the dodecyl chain integration (12H multiplet at δ 1.2–1.4 ppm) and purine ring protons.

- FT-IR : Look for C-Cl stretching (~600–800 cm) and alkyl chain C-H vibrations (~2850–2950 cm).

- Mass Spectrometry (ESI-MS) : Expect [M+H] at m/z ~367.2.

- Elemental Analysis : Confirm C, H, N, and Cl percentages within ±0.3% of theoretical values.

Cross-referencing with crystallographic data (e.g., single-crystal X-ray diffraction) is critical for absolute structural confirmation .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic results be resolved for this compound?

- Methodological Answer : Contradictions often arise from polymorphism or solvent inclusion in crystals. To resolve:

Re-crystallize the compound in different solvents (e.g., DCM vs. ethanol) to check for polymorphic forms.

Validate spectra using high-field NMR (≥500 MHz) to detect minor impurities or conformational isomers.

Employ computational tools (e.g., Mercury CSD) to compare experimental crystallographic data with predicted spectra from density functional theory (DFT) .

Document discrepancies in supplementary materials and discuss their impact on functional interpretations .

Q. What experimental design considerations are critical for studying the stability of this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds.

- Photostability : Expose samples to UV-Vis light (300–800 nm) and monitor degradation via HPLC at 24-hour intervals.

- Humidity Sensitivity : Store samples at 25°C/60% RH and assess mass change/hygroscopicity over 30 days.

Include control experiments with inert atmospheres (argon) and antioxidants (e.g., BHT) to isolate degradation pathways. Report findings in tabular format (e.g., % degradation vs. time) .

Q. How can SHELXL refinement improve the accuracy of crystallographic data for this compound?

- Methodological Answer : SHELXL allows for:

- Anisotropic refinement of atomic displacement parameters (ADPs) for non-hydrogen atoms.

- TWIN/BASF commands to model twinning in crystals with low symmetry.

- HKLF 4/5 directives to handle high-resolution data (≤0.8 Å) and reduce R-factor discrepancies.

Validate refinement with R/wR convergence (<5% difference) and check for residual electron density peaks (<1 eÅ) .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response or kinetic data involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) for:

- IC/EC calculations via four-parameter logistic models.

- Kinetic Studies : Fit to Michaelis-Menten or Hill equations; report k/K with 95% confidence intervals.

For reproducibility, include raw data tables (e.g., absorbance vs. concentration) and Shapiro-Wilk tests for normality .

Q. How should researchers address conflicting biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Compare results from fluorescence-based vs. radiometric assays using Z’-factor statistics (≥0.5 indicates robustness).

- Cross-Platform Normalization : Normalize data to positive/negative controls (e.g., % inhibition relative to staurosporine).

- Meta-Analysis : Use Cochrane’s Q-test to assess heterogeneity and random-effects models to aggregate data.

Discuss assay-specific limitations (e.g., solubility in DMSO) in the methodology section .

Tables for Reference

| Parameter | Typical Value | Technique |

|---|---|---|

| Melting Point | 142–145°C | Differential Scanning Calorimetry |

| LogP (Octanol/Water) | 4.8 ± 0.2 | Shake-flask HPLC |

| Crystallographic Space Group | P2/c | Single-crystal XRD |

Note: Values are illustrative; consult primary literature for compound-specific data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.